2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine
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Overview
Description
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine is an organic compound with the molecular formula C16H27ClNO2. This compound is characterized by the presence of a chloro-substituted phenoxy group, which is linked to an ethoxy chain, and further connected to a diethylethanamine moiety. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,6-dimethylphenol and 2-chloroethanol.
Etherification: The 4-chloro-2,6-dimethylphenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol.
Amine Alkylation: The resulting 2-(4-chloro-2,6-dimethylphenoxy)ethanol is then reacted with diethylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the starting materials and reagents.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include:
Receptor Binding: Interaction with cell surface receptors, leading to changes in cellular signaling.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine
- 2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diisopropylethanamine
Uniqueness
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine is unique due to its specific structural features, such as the diethylethanamine moiety, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClNO2/c1-5-18(6-2)7-8-19-9-10-20-16-13(3)11-15(17)12-14(16)4/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLCYNVPSUMOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=C(C=C1C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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